molecular formula C14H9F3N4O2 B2506243 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide CAS No. 2034504-48-6

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide

Cat. No.: B2506243
CAS No.: 2034504-48-6
M. Wt: 322.247
InChI Key: FHBRWFJARYFBTN-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide is a novel chemical entity designed for research use, featuring the privileged pyrazolo[1,5-a]pyrimidine scaffold. This high-value scaffold is recognized for its diverse pharmacological profiles and is a key structural component in the development of targeted therapeutic agents . The compound's structure suggests potential as a multi-targeting agent in oncology research. Pyrazolo[1,5-a]pyrimidine-based analogs have been identified as potent and selective inhibitors of various biological targets, including Histone Deacetylase 6 (HDAC6) and Discoidin Domain Receptor 1 (DDR1) . Such inhibitors demonstrate compelling broad-spectrum antiproliferative activity against a range of cancer cell lines, making this chemotype a promising starting point for anticancer drug discovery . The incorporation of the 2-(trifluoromethoxy)benzamide moiety is intended to modulate the compound's properties and interaction with biological targets. Researchers can leverage this compound to probe kinase signaling pathways and HDAC-mediated epigenetic regulation in cellular models. Its core structure is known to act as a bioisostere for purines, allowing it to mimic natural nucleotides and interact with a variety of enzymes and receptors . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care and conduct their own experiments to determine its specific activity profile, mechanism of action, and efficacy in relevant biological systems.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-yl-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O2/c15-14(16,17)23-11-4-2-1-3-10(11)13(22)20-9-7-18-12-5-6-19-21(12)8-9/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBRWFJARYFBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the trifluoromethoxybenzamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring. Subsequent reactions introduce the trifluoromethoxybenzamide group through nucleophilic substitution or coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Enzyme Inhibition

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide has been shown to exhibit inhibitory effects on various enzymes involved in critical cellular signaling pathways. Notably, it interacts with kinases, which play pivotal roles in cell proliferation and survival.

Anticancer Potential

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class have significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways associated with cancer cell survival and proliferation . The structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold allow for enhanced efficacy against various cancer types.

Therapeutic Applications

  • Antitumor Agents : The compound has been explored as a potential antitumor agent due to its ability to inhibit cancer cell growth and induce apoptosis in malignant cells.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, making them candidates for further investigation in treating bacterial infections.
  • Neuropharmacological Effects : Some derivatives have shown promise in modulating neurological pathways, indicating potential use in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer types, showcasing their potential as lead compounds for drug development .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of this compound. The study revealed that the compound effectively inhibited specific kinases involved in cancer signaling pathways, leading to decreased cell viability in treated samples compared to controls .

Summary of Findings

The applications of this compound are diverse and promising:

ApplicationDescriptionEvidence Source
Antitumor AgentsInhibits cancer cell growth
Antimicrobial ActivityPotential effectiveness against pathogens
Neuropharmacological EffectsModulates neurological pathways

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. As an aryl hydrocarbon receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating various biological pathways involved in immune response and cancer progression .

Comparison with Similar Compounds

N-(7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide

  • Molecular Weight : 254.25 g/mol (vs. 322.24 g/mol for the target compound).
  • Key Differences : Lacks the trifluoromethoxy group, instead featuring a simpler benzamide substituent. The absence of fluorine may reduce lipophilicity and alter metabolic pathways .

7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

  • Molecular Weight : 254.25 g/mol.

D940 and D941 (Ethynyl-Linked Derivatives)

  • D940: Contains a dimethylaminopyrrolidine substituent and a trifluoromethyl (–CF₃) group.
  • D941 : Features a tert-butyl and 4-methylimidazole group.
  • However, their higher molecular weights (e.g., D940: 547 g/mol) may reduce cell permeability compared to the target compound .

Functional Group Variations and Bioactivity

Anticancer Pyrazolo[1,5-a][1,3,5]triazines

  • Structure : Replace the pyrimidine ring with a triazine core.
  • Bioactivity : Demonstrated growth inhibition in cancer cell lines (e.g., MCF7) via mechanisms possibly involving kinase inhibition . The target compound’s benzamide group may offer different binding interactions compared to triazines’ dichloromethyl groups.

7-rh Benzamide (Antiproliferative Agent)

  • Structure : Shares the pyrazolo[1,5-a]pyrimidine core but includes an ethynyl linkage to a benzamide.
  • The trifluoromethoxy group in the target compound could enhance potency by modulating electron-withdrawing effects .

Antimicrobial N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones

  • Structure : Pyrazole linked to quinazoline via aldehyde hydrazones.
  • Bioactivity : Active against wheat fusarium and apple rot fungi. The target compound’s benzamide group may limit antimicrobial utility but improve selectivity for mammalian targets .

Key Takeaways

Structural Flexibility : The pyrazolo[1,5-a]pyrimidine core permits diverse substitutions, enabling tailored bioactivity (antimicrobial, anticancer) and physicochemical properties .

Role of Fluorine: The trifluoromethoxy group in the target compound likely enhances membrane permeability and metabolic resistance compared to non-fluorinated analogs .

Biological Potential: While direct data are lacking, structural parallels to 7-rh benzamide and pyrazolo-triazines suggest kinase or enzyme inhibition as plausible mechanisms .

Biological Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and related research findings.

Structural Overview

The compound features a pyrazolo[1,5-a]pyrimidine core linked to a trifluoromethoxy benzamide moiety. The presence of the trifluoromethyl group enhances the compound's stability and bioavailability, making it a promising candidate for pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves multi-step procedures, including:

  • Cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-aminopyrazoles.
  • Microwave-assisted couplings and other advanced techniques to optimize yield and efficiency.

Antimicrobial Activity

Studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis.
  • Antiparasitic Activity : Compounds within this class have demonstrated activity against various parasites, including Plasmodium falciparum, the causative agent of malaria. In particular, certain derivatives have been identified as inhibitors of the membrane-bound pyrophosphatase (mPPase) in P. falciparum, with IC50 values around 14–18 μM .

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. Research has highlighted:

  • Inhibition of Kinases : Compounds like 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl) ethynyl)benzamides have shown selective inhibition against DDR1 with IC50 values as low as 6.8 nM .
  • Cell Proliferation : These compounds also inhibit the proliferation of cancer cells expressing high levels of DDR1, demonstrating potential for cancer therapeutics .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of these compounds. Key findings include:

  • The substitution patterns on the pyrazolo[1,5-a]pyrimidine core significantly influence its binding affinity and biological efficacy.
  • Variations in the trifluoromethoxy group can alter pharmacokinetic properties and enhance selectivity towards specific biological targets .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Inhibition Studies : A study investigated various pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit mPPase in Thermotoga maritima, revealing promising candidates for further development as antiprotozoal agents .
  • Pharmacokinetics : Preliminary studies on pharmacokinetics indicate good oral bioavailability for some derivatives, making them suitable for therapeutic applications .
  • Comparative Analysis : A comparative analysis with other pyrazolo derivatives shows that modifications at key positions can lead to enhanced potency against various biological targets .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide with high yield and purity?

  • Methodological Answer: The synthesis typically involves cyclization of a pyrazolo[1,5-a]pyrimidine precursor with a benzamide derivative. Key steps include:
  • Core Formation: Reacting 2-methylpyrazole with electrophiles (e.g., 3-bromobenzoyl chloride) in the presence of a base like triethylamine to form the pyrazolo[1,5-a]pyrimidine core .
  • Coupling Reactions: Suzuki-Miyaura cross-coupling can be employed for aryl group introduction, ensuring regioselectivity and high yield .
  • Purification: Column chromatography or recrystallization from ethanol/dioxane mixtures achieves >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and aromatic ring integration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C15H11F3N4O, MW 320.275) .
  • Infrared Spectroscopy (IR): Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and trifluoromethoxy stretches .
  • X-ray Crystallography: Resolves crystal packing and confirms stereochemistry in solid-state studies .

Q. What preliminary assays are used to assess this compound’s biological activity?

  • Methodological Answer:
  • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., MRSA) and biofilm inhibition assays with crystal violet staining .
  • Anticancer Screening: MTT/SRB assays on cancer cell lines (e.g., HeLa, HEPG2) to determine IC50 values. Normal fibroblast lines (e.g., L929) assess selectivity .
  • Enzyme Inhibition: Kinase profiling (e.g., DDR1, DDR2) using radiometric or fluorescence-based assays to measure IC50 and selectivity (S(35)/S(10) scores) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anticancer activity?

  • Methodological Answer:
  • Substituent Variation: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance lipophilicity and target binding. Replace the trifluoromethoxy group with morpholino or hydroxyl groups to improve solubility .
  • Core Modifications: Test pyrazolo[1,5-a]pyrimidine analogs fused with thiadiazole or imidazole rings to alter kinase selectivity .
  • In Silico Modeling: Use molecular docking (AutoDock Vina) to predict interactions with DDR1’s ATP-binding pocket. Validate with SPR (surface plasmon resonance) for binding affinity (Kd) .

Q. What experimental models validate this compound’s efficacy as a DDR1 inhibitor in vivo?

  • Methodological Answer:
  • Xenograft Models: Administer orally (10–50 mg/kg) to nude mice bearing DDR1-overexpressing tumors (e.g., MCF7). Monitor tumor volume and metastasis via bioluminescence .
  • Pharmacokinetics (PK): Measure plasma half-life (t½), bioavailability (≥50% in rats), and tissue distribution using LC-MS/MS .
  • Combination Therapy: Co-administer with SFK inhibitors (e.g., dasatinib) to assess synergy via Chou-Talalay analysis (combination index <1.0) .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer:
  • Dose-Response Refinement: Use 10-point serial dilutions (1 nM–100 µM) to generate sigmoidal curves and calculate accurate IC50 values .
  • Mechanistic Profiling: Compare DDR1 expression (Western blot) across cell lines. Use CRISPR knockdown to confirm target specificity .
  • Off-Target Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity (e.g., Abl, c-Kit) .

Q. What strategies improve this compound’s metabolic stability and oral bioavailability?

  • Methodological Answer:
  • Prodrug Design: Convert the benzamide to ester prodrugs (e.g., methyl ester) to enhance absorption .
  • Cytochrome P450 Inhibition: Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) in PK studies to reduce first-pass metabolism .
  • Formulation Optimization: Use PEGylated nanoparticles or lipid-based carriers to improve solubility and plasma retention .

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